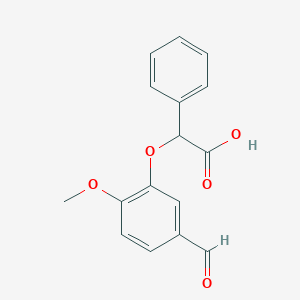

2-(5-Formyl-2-methoxyphenoxy)-2-phenylacetic acid

Description

Introduction to 2-(5-Formyl-2-methoxyphenoxy)-2-phenylacetic Acid

This compound represents a sophisticated organic compound that belongs to the broader family of substituted phenylacetic acid derivatives. This molecule demonstrates remarkable structural complexity through its incorporation of multiple functional groups, including an aldehyde formyl group, a methoxy substituent, and a phenoxy linkage system. The compound has gained significant attention in the research community due to its unique molecular architecture and potential applications in various fields of chemistry and materials science.

The molecular structure of this compound reflects a carefully designed arrangement of functional groups that contribute to its distinctive chemical properties and reactivity patterns. The presence of the formyl group at the 5-position of the methoxyphenoxy ring system creates opportunities for diverse chemical transformations, while the carboxylic acid functionality provides additional sites for modification and derivatization. This structural complexity makes the compound particularly valuable as a building block in synthetic chemistry applications where multiple functional groups are required for specific chemical transformations.

Commercial availability of this compound has been established through various specialized chemical suppliers, with purity levels typically maintained at 95% or higher. The compound is manufactured and distributed by multiple international suppliers, indicating its importance in research and development applications. Storage conditions for this compound generally recommend room temperature storage, though some suppliers suggest refrigeration between 2-7°C for optimal stability.

Research applications for this compound span multiple disciplines within organic chemistry and materials science. The versatile nature of its functional groups enables participation in various chemical reactions, including coupling reactions, esterification processes, and oxidation-reduction transformations. The compound serves as an important intermediate in pharmaceutical research, where its structural features can be exploited for the development of bioactive molecules and therapeutic agents.

Chemical Identity and Nomenclature

The systematic identification and nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines and chemical registry standards. This comprehensive nomenclature system ensures accurate identification and communication within the global scientific community while providing multiple naming conventions that reflect different aspects of the molecular structure and chemical classification systems.

International Union of Pure and Applied Chemistry Name and Structural Formula

The official International Union of Pure and Applied Chemistry name for this compound is this compound. This systematic nomenclature clearly describes the molecular structure by identifying the core phenylacetic acid backbone and specifying the substitution pattern of the attached phenoxy group. The name indicates that the compound contains a phenylacetic acid moiety where the alpha carbon (position 2) bears both a phenyl group and a substituted phenoxy group.

| Molecular Property | Value |

|---|---|

| Molecular Formula | C16H14O5 |

| Molecular Weight | 286.28 g/mol |

| Structural Formula | This compound |

The structural formula representation reveals the compound's complex architecture through its Simplified Molecular Input Line Entry System notation: COc1ccc(C=O)cc1OC(C(=O)O)c2ccccc2. This notation provides a complete description of the molecular connectivity, showing how the formyl group is positioned at the 5-position of the methoxyphenoxy ring system, which is then connected to the alpha carbon of the phenylacetic acid framework.

The International Chemical Identifier representation further confirms the structural arrangement: InChI=1S/C16H14O5/c1-20-13-8-7-11(10-17)9-14(13)21-15(16(18)19)12-5-3-2-4-6-12/h2-10,15H,1H3,(H,18,19). This standardized representation ensures unambiguous identification of the compound across different chemical databases and software systems. The three-dimensional structural arrangement shows that the alpha carbon serves as a chiral center, though the compound is typically synthesized and used as a racemic mixture in most research applications.

Systematic and Common Synonyms

The compound is known by several systematic and common synonyms that reflect different naming conventions and chemical database systems. These alternative names provide flexibility in literature searches and ensure comprehensive coverage when investigating research applications or commercial sources for this compound.

The Chemical Abstracts Service system recognizes this compound under the name (5-Formyl-2-methoxyphenoxy)(phenyl)acetic acid, which emphasizes the relationship between the substituted phenoxy group and the phenylacetic acid core structure. This naming convention is particularly useful when searching chemical literature databases, as it follows the standard Chemical Abstracts Service indexing protocols.

Alternative systematic nomenclature includes 2-(5-Formyl-2-methoxyphenoxy)-2-phenylethanoic acid, which uses the ethanoic acid terminology instead of acetic acid. Both names are chemically equivalent and refer to the same molecular structure, but different naming preferences may be encountered in various research contexts and publications.

The descriptive name 3-[Carboxy(phenyl)methoxy]-4-methoxybenzaldehyde provides an alternative perspective on the molecular structure by emphasizing the benzaldehyde portion of the molecule. This naming approach highlights the formyl group and the substitution pattern on the benzene ring, which can be particularly useful when discussing chemical reactions that involve the aldehyde functionality.

Propriétés

IUPAC Name |

2-(5-formyl-2-methoxyphenoxy)-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-20-13-8-7-11(10-17)9-14(13)21-15(16(18)19)12-5-3-2-4-6-12/h2-10,15H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPXUEIMEVCVCLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)OC(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377353 | |

| Record name | 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885949-43-9 | |

| Record name | α-(5-Formyl-2-methoxyphenoxy)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885949-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

General Synthetic Route

The synthesis of this compound typically follows a multi-step process involving esterification, etherification, and hydrolysis:

| Step | Description | Key Reagents/Conditions |

|---|---|---|

| 1. Esterification | Phenylacetic acid is converted to its ester derivative to facilitate subsequent reactions. | Acid catalyst, alcohol (e.g., methanol or ethanol), reflux conditions |

| 2. Etherification | The ester reacts with 5-formyl-2-methoxyphenol under basic conditions to form the ether linkage. | Base (e.g., sodium hydroxide), solvent (e.g., acetone or DMF), controlled temperature |

| 3. Hydrolysis | The ester group is hydrolyzed to yield the free acid, the target compound. | Aqueous base or acid hydrolysis, heating |

This route is supported by industrial adaptations that optimize reaction conditions for scale-up, including continuous flow reactors and high-throughput screening to maximize yield and purity.

Detailed Reaction Conditions and Mechanisms

Esterification: Phenylacetic acid is typically esterified using an alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds via nucleophilic attack of the alcohol on the carboxylic acid, forming the ester and water as a byproduct.

Etherification: The key step involves nucleophilic substitution where the phenolic hydroxyl group of 5-formyl-2-methoxyphenol attacks the electrophilic carbon of the phenylacetic acid ester under basic conditions. Sodium hydroxide or potassium carbonate is commonly used to deprotonate the phenol, enhancing its nucleophilicity. The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetone to facilitate the SN2 mechanism.

Hydrolysis: The ester intermediate is hydrolyzed under acidic or basic conditions to regenerate the carboxylic acid functionality. Basic hydrolysis (saponification) using sodium hydroxide followed by acidification is preferred for cleaner conversion and easier isolation.

Industrial Production Considerations

Industrial synthesis of this compound involves:

Use of continuous flow reactors to improve heat and mass transfer, enabling better control over reaction parameters.

Optimization of reagent stoichiometry and reaction times to reduce byproducts.

Advanced purification techniques such as crystallization and chromatography to achieve high purity.

Environmental and safety considerations, including solvent recovery and waste minimization.

Alternative Synthetic Approaches and Related Methods

While the above route is standard, related synthetic strategies for similar phenylacetic acid derivatives provide insights into alternative methods:

These methods highlight the importance of reaction condition optimization and reagent selection in the synthesis of complex phenylacetic acid derivatives.

Chemical Reaction Analysis Relevant to Preparation

The compound’s functional groups allow for various chemical transformations that can be integrated into its preparation or derivatization:

| Reaction Type | Reagents/Conditions | Outcome/Products |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO4), acidic/basic medium | Conversion of formyl group to carboxylic acid |

| Reduction | Sodium borohydride (NaBH4), methanol or ethanol | Reduction of formyl group to hydroxymethyl group |

| Substitution | Nucleophiles (halides, amines), base (NaOH) | Replacement of methoxy group with other substituents |

These reactions are useful for modifying the compound post-synthesis or for preparing intermediates during the synthetic sequence.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Starting Material(s) | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|---|

| 1 | Esterification | Phenylacetic acid + alcohol | Acid catalyst, reflux | Phenylacetic acid ester |

| 2 | Etherification | Phenylacetic acid ester + 5-formyl-2-methoxyphenol | Base (NaOH), solvent (DMF/acetone) | Ether-linked ester intermediate |

| 3 | Hydrolysis | Ether-linked ester intermediate | Acidic or basic hydrolysis, heat | This compound |

Research Findings and Practical Notes

The choice of base and solvent in the etherification step critically affects the yield and purity of the ether intermediate. Polar aprotic solvents and strong bases favor SN2 mechanisms.

Hydrolysis conditions must be carefully controlled to avoid degradation of the formyl group.

Industrial methods emphasize continuous processing and in-line purification to enhance efficiency.

The compound’s unique combination of functional groups requires careful handling during synthesis to prevent side reactions such as over-oxidation or unwanted substitutions.

Analyse Des Réactions Chimiques

Types of Reactions

2-(5-Formyl-2-methoxyphenoxy)-2-phenylacetic acid can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: 2-(5-Carboxy-2-methoxyphenoxy)-2-phenylacetic acid.

Reduction: 2-(5-Hydroxymethyl-2-methoxyphenoxy)-2-phenylacetic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

2-(5-Formyl-2-methoxyphenoxy)-2-phenylacetic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-substrate interactions and as a probe for biochemical assays.

Industry: Used in the synthesis of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-(5-Formyl-2-methoxyphenoxy)-2-phenylacetic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy and phenylacetic acid moieties may also contribute to its binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 2-(5-Formyl-2-methoxyphenoxy)-2-phenylacetic acid and analogous compounds:

Key Findings:

Substituent Effects: Electron-Withdrawing Groups: The formyl group in the target compound increases its acidity compared to methoxy-substituted analogs (e.g., 2-methoxy-2-phenylacetic acid) . Chloro substituents in 2-(3,4-dichlorophenoxy)-2-phenylacetic acid further enhance acidity, making it suitable for ionic interactions in agrochemicals . Steric and Electronic Modulation: The 5-formyl-2-methoxy arrangement in the target compound allows regioselective reactions, unlike 2-(2-formyl-6-methoxyphenoxy)-2-phenylacetic acid, where substituent positions alter cyclization outcomes .

Synthetic Routes: The target compound is synthesized via hydrolysis of methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate at 80–82°C, yielding 78.57% crude product . In contrast, benzofuran-based analogs (e.g., from ) require multicomponent reactions with acetovanillone and Meldrum’s acid .

Applications :

- Pharmaceutical Intermediates : The formyl group in the target compound facilitates Schiff base formation, enabling its use in drug candidate libraries .

- Material Science : Derivatives like 2-[(furan-2-yl)formamido]-2-phenylacetic acid exhibit thermal stability, making them suitable for polymer modifications .

Chirality and Bioactivity :

- Enantiomers such as (R)-(-)-2-Methoxy-2-phenylacetic acid are critical in asymmetric catalysis, whereas the racemic 2-methoxy-2-phenylacetic acid lacks stereoselective applications .

Physicochemical Properties: Lipophilicity: Fluorinated analogs (e.g., 2-(5-fluoro-4-methoxy-2-methylphenyl)acetic acid) show increased membrane permeability due to fluorine’s electronegativity . Solubility: Ester derivatives (e.g., Ethyl (5-formyl-2-methoxyphenoxy)acetate) are more soluble in organic solvents than carboxylic acid forms .

Activité Biologique

2-(5-Formyl-2-methoxyphenoxy)-2-phenylacetic acid (CAS No. 885949-43-9) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structure suggests potential biological activities that warrant thorough investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

Structure and Properties

The molecular structure of this compound includes a phenylacetic acid backbone with a methoxy group and an aldehyde functional group, which may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The compound's mechanism of action can be summarized as follows:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, altering metabolic pathways.

- Receptor Modulation : It can act as a modulator for certain receptors, potentially influencing signaling pathways.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cells.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Observations | Reference |

|---|---|---|

| Enzyme Inhibition | Exhibits inhibitory effects on metabolic enzymes involved in lipid metabolism. | |

| Antioxidant Effects | Reduces oxidative stress markers in vitro. | |

| Cytotoxicity | Shows selective cytotoxicity towards cancer cell lines at higher concentrations. | |

| Anti-inflammatory | Potential to reduce inflammatory markers in cellular models. |

Study 1: Enzyme Inhibition

In a recent study, the compound was tested for its ability to inhibit lipase activity in vitro. Results indicated a significant reduction in lipase activity at concentrations above 10 µM, suggesting potential applications in managing lipid metabolism disorders.

Study 2: Antioxidant Activity

Another investigation assessed the antioxidant capacity of the compound using DPPH radical scavenging assays. The results demonstrated that at concentrations of 50 µM, the compound reduced DPPH radicals by approximately 70%, indicating strong antioxidant potential.

Study 3: Cytotoxicity in Cancer Cells

A study involving various cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with the compound at doses ranging from 5 to 20 µM resulted in dose-dependent cytotoxicity. The IC50 values were determined to be around 15 µM for HeLa cells, suggesting its potential as an anticancer agent.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary data indicate:

- Absorption : The compound is readily absorbed when administered orally.

- Distribution : It shows moderate distribution across tissues, with higher concentrations observed in liver and kidney tissues.

- Metabolism : Metabolized primarily through conjugation pathways.

- Excretion : Excreted mainly via urine as metabolites.

Q & A

Q. What are the common synthetic routes for preparing 2-(5-Formyl-2-methoxyphenoxy)-2-phenylacetic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via hydrolysis of its ethyl ester precursor, Ethyl (5-formyl-2-methoxyphenoxy)acetate (CAS 51336-38-0), under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid . Alternatively, formylation of 2-methoxyphenoxyacetic acid derivatives using Vilsmeier-Haack reagents (POCl₃/DMF) can introduce the aldehyde group. Key optimization steps include:

- Temperature control (e.g., 0–5°C during formylation to minimize side reactions) .

- Solvent selection (polar aprotic solvents like DMF for formylation, aqueous ethanol for hydrolysis).

- Purification via column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization.

- Monitor intermediates using TLC (Rf tracking) and confirm final product purity via HPLC (>97% as per industry standards) .

Q. What spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers look for?

- Methodological Answer :

- ¹H NMR : The formyl proton appears as a singlet at δ 9.8–10.0 ppm, while the methoxy group resonates as a singlet at δ ~3.8 ppm. The phenylacetic acid moiety shows two doublets (δ 3.5–4.0 ppm) for the CH₂ group adjacent to the carbonyl .

- ¹³C NMR : The carbonyl carbons (formyl and carboxylic acid) appear at δ 190–200 ppm and δ 170–175 ppm, respectively .

- IR Spectroscopy : Strong stretches at ~1700 cm⁻¹ (C=O of carboxylic acid) and ~1680 cm⁻¹ (C=O of aldehyde) .

- Mass Spectrometry : ESI-MS should show the molecular ion peak [M+H]⁺ at m/z 313.1 (C₁₆H₁₄O₅) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for derivatives of this compound?

- Methodological Answer : Contradictions in bioactivity data often arise from variations in compound purity, stereochemistry, or assay conditions. To address this:

- Purity Validation : Use HPLC (≥98% purity) and elemental analysis to confirm batch consistency .

- Stereochemical Control : Enantiomeric purity can be assessed via chiral HPLC or polarimetry, as minor stereoisomers (e.g., R vs. S configurations in phenylacetic acid) may exhibit divergent activities .

- Assay Standardization : Replicate studies using cell lines with defined genetic backgrounds (e.g., HEK293 or HeLa) and include positive/negative controls (e.g., known enzyme inhibitors) .

Q. What strategies are recommended for modifying the core structure to enhance binding affinity to specific enzymes?

- Methodological Answer : Structure-activity relationship (SAR) studies can guide rational design:

- Substituent Introduction : Add electron-withdrawing groups (e.g., -NO₂, -F) to the phenyl ring to improve π-π stacking with hydrophobic enzyme pockets .

- Bioisosteric Replacement : Replace the formyl group with a nitro or cyano group to modulate electronic effects while maintaining hydrogen-bonding capacity .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target enzymes (e.g., cyclooxygenase-2 or kinases) .

- In Vitro Testing : Synthesize derivatives and evaluate IC₅₀ values in enzyme inhibition assays, comparing results to parent compound activity .

Q. How can researchers optimize the stability of this compound in aqueous solutions for pharmacological studies?

- Methodological Answer :

- pH Adjustment : Maintain solutions at pH 4–6 to prevent hydrolysis of the formyl group. Use phosphate or acetate buffers for stabilization .

- Lyophilization : Freeze-dry the compound and store at -20°C under inert gas (N₂ or Ar) to minimize oxidation .

- Degradation Analysis : Perform accelerated stability studies (40°C/75% RH for 4 weeks) and monitor via LC-MS to identify degradation products (e.g., oxidation to carboxylic acid) .

Data Contradiction Analysis

Q. Why do computational predictions of this compound’s solubility conflict with experimental measurements?

- Methodological Answer : Discrepancies often arise from neglecting crystal packing effects or solvent interactions in simulations. To reconcile:

- Experimental Validation : Measure solubility in DMSO, water, and PBS using UV-Vis spectroscopy (λmax ~270 nm) .

- Computational Refinement : Use molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) to account for hydrogen-bonding networks .

- Crystallography : Solve the crystal structure to identify intermolecular interactions (e.g., π-stacking) that reduce solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.